molecular formula C9H10N2S B11765436 1-(Benzo[d]thiazol-5-yl)ethanamine

1-(Benzo[d]thiazol-5-yl)ethanamine

Katalognummer: B11765436
Molekulargewicht: 178.26 g/mol
InChI-Schlüssel: OYEMTXBRVDLKKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[d]thiazol-5-yl)ethanamine is a chemical compound with the molecular formula C9H10N2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound has a benzothiazole ring structure, which is a fused bicyclic system consisting of a benzene ring and a thiazole ring. The ethanamine group is attached to the 5th position of the benzothiazole ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-5-yl)ethanamine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with bromoethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzo[d]thiazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(Benzo[d]thiazol-5-yl)ethanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers

Wirkmechanismus

The mechanism of action of 1-(Benzo[d]thiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways to induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Benzo[d]thiazol-2-yl)ethanamine
  • 5-(Benzo[d]thiazol-2-yl)ethanamine
  • 1-(Benzo[d]thiazol-6-yl)ethanamine

Uniqueness

1-(Benzo[d]thiazol-5-yl)ethanamine is unique due to its specific substitution pattern on the benzothiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H10N2S

Molekulargewicht

178.26 g/mol

IUPAC-Name

1-(1,3-benzothiazol-5-yl)ethanamine

InChI

InChI=1S/C9H10N2S/c1-6(10)7-2-3-9-8(4-7)11-5-12-9/h2-6H,10H2,1H3

InChI-Schlüssel

OYEMTXBRVDLKKG-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC2=C(C=C1)SC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.